N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, this compound disrupts this phosphorylation process, leading to the arrest of the cell cycle and the inhibition of cell proliferation .
Pharmacokinetics
These properties can help predict the bioavailability of the compound .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Biochemical Analysis
Biochemical Properties
N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a crucial role in biochemical reactions by acting as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression .
Cellular Effects
The effects of this compound on various cell types include the induction of cell cycle arrest and apoptosis. In cancer cells, this compound has been shown to inhibit proliferation by disrupting cell signaling pathways that are essential for growth and survival . It affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes . Additionally, it influences cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest at the G1 phase and subsequent apoptosis . The compound also modulates gene expression by influencing transcription factors and signaling pathways involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can decrease due to metabolic degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . Resistance mechanisms may develop over time, necessitating combination therapies to maintain efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and myelosuppression have been observed . The therapeutic window is therefore narrow, and careful dose optimization is required to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain some biological activity . These metabolites can affect metabolic flux and alter the levels of key metabolites involved in cellular processes . The interaction with metabolic enzymes can also influence the pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It may also interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of the compound within specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . The localization within organelles such as the mitochondria can also influence its pro-apoptotic activity .
Preparation Methods
The synthesis of N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of acetic anhydride and pyridine under reflux conditions for a couple of hours . Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
Chemical Reactions Analysis
N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
N4-benzyl-N6-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Similar structure but lacks the methyl group, which may affect its biological activity.
N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-4,6-diamine: Contains an additional triazole ring, potentially altering its binding affinity and specificity.
These comparisons highlight the uniqueness of this compound in terms of its structure and biological activity.
Properties
IUPAC Name |
4-N-benzyl-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-24-17-15(12-20-24)16(19-11-13-7-3-2-4-8-13)22-18(23-17)21-14-9-5-6-10-14/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H2,19,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHKNBMZCOARQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.